molecular formula C21H28N2O3S B2546436 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 913241-35-7

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B2546436
CAS No.: 913241-35-7
M. Wt: 388.53
InChI Key: UOSYZRLMWYZHNE-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a dimethyl-propoxybenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-phenylpiperazine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological receptors, modulating their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-1H-1,2,3-benzotriazole
  • 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
  • Ethyl 1-(4,5-dimethyl-2-propoxybenzenesulfonyl)piperidine-4-carboxylate

Uniqueness

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a piperazine ring

Properties

IUPAC Name

1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-4-14-26-20-15-17(2)18(3)16-21(20)27(24,25)23-12-10-22(11-13-23)19-8-6-5-7-9-19/h5-9,15-16H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSYZRLMWYZHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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